molecular formula C8H16 B14006228 2,5-Dimethylhex-3-ene CAS No. 15910-22-2

2,5-Dimethylhex-3-ene

Cat. No.: B14006228
CAS No.: 15910-22-2
M. Wt: 112.21 g/mol
InChI Key: KNCMKWVOMRUHKZ-UHFFFAOYSA-N
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Description

2,5-Dimethylhex-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural simplicity and is often used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-3-ene can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylhexane with a suitable alkylating agent. Another method includes the dehydrohalogenation of 2,5-dimethylhexyl halides under basic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,5-dimethylhexane. This process typically involves the use of metal catalysts such as platinum or palladium at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhex-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: 2,5-Dimethylhexane.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,5-Dimethylhex-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

  • 3-Hexene, 2,5-dimethyl-
  • 2,5-Dimethyl-3-hexyne-2,5-diol
  • 2-Hexene, 2,5-dimethyl-

Comparison: 2,5-Dimethylhex-3-ene is unique due to its specific structural configuration and reactivity. Compared to its isomers, such as 3-Hexene, 2,5-dimethyl-, it exhibits different physical and chemical properties, making it suitable for distinct applications .

Properties

CAS No.

15910-22-2

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

2,5-dimethylhex-3-ene

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3

InChI Key

KNCMKWVOMRUHKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(C)C

Origin of Product

United States

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